molecular formula C40H49N4O9P B7934548 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile

Cat. No.: B7934548
M. Wt: 760.8 g/mol
InChI Key: BEMDXQXSHVUENL-JYQXRUAGSA-N
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Description

This compound is a modified oligonucleotide analog designed for therapeutic applications, featuring a thiophosphate backbone and protective groups to enhance stability and target specificity. Its synthesis involves coupling 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under catalysis by diisopropylethylamine at 25°C for 4 hours . Purification via aminopropyl-functionalized silica gel chromatography yields a white solid with 98% UV purity (LC/MS: m/z 762 [M+H]⁺) . Structural confirmation is provided by ¹H NMR, ¹³C NMR, and ³¹P NMR, highlighting the 5-methyl-2,4-dioxopyrimidine base, bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group, and thiophosphate linkage .

Properties

IUPAC Name

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMDXQXSHVUENL-JYQXRUAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721541
Record name 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134031-86-0
Record name 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[[[2R,3S,5R]-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is an intricate organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including:

  • Phosphoryl group
  • Nitrile group
  • Aromatic systems

These features contribute to its potential interactions with biological targets. The stereochemistry defined by its (2R,3S,5R) configuration may influence its biological activity and efficacy.

Biological Activity Overview

Research into structurally similar compounds suggests that this molecule may exhibit significant pharmacological activities. Compounds with similar structural motifs have been studied for various therapeutic potentials including anti-cancer, anti-inflammatory, and anti-viral activities.

  • Purinergic Signaling : The compound may interact with purinergic receptors, which play a crucial role in cellular signaling pathways related to inflammation and immune responses .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : The ability to modulate receptor activity can lead to altered cellular responses, making it a candidate for therapeutic applications.

Study 1: Anti-Cancer Activity

A study examining derivatives of similar compounds reported their effectiveness in inhibiting cancer cell proliferation through targeted apoptosis pathways. The mechanisms involved include:

  • Induction of oxidative stress
  • Activation of caspase pathways

Study 2: Anti-Viral Properties

Research has indicated that compounds with analogous structures can inhibit viral replication by interfering with viral entry mechanisms or replication processes. This highlights the potential of the compound as a therapeutic agent against viral infections.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
Anti-CancerPyrimidine DerivativesInduction of apoptosis
Anti-ViralAromatic CompoundsInhibition of viral replication
Anti-inflammatoryPhosphorylated CompoundsModulation of immune response

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Modifications Molecular Weight (g/mol) Notable Features Reference
Target Compound Thiophosphate, DMT, 5-methyl-2,4-dioxopyrimidine 761.9 High nuclease resistance; LC/MS purity 98%
[(2R,3R,5R)-3-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-2-yl]methyl phosphoramidite tert-Butyldimethylsilyl (TBS) protection, thioether-linked isoprenoid 841.1 Lipophilic side chain for membrane permeability; TBS enhances stability in acidic conditions
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate 4-Amino-5-methoxypyrimidine, phosphate backbone 353.1 Unprotected phosphate; potential for rapid renal clearance
Propan-2-yl (2S)-2-{[(R)-{[(2R,3R,5R)-4,4-dichloro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphanyl]amino}propanoate Dichloro, fluoro substitutions, phenoxy-phosphoramidate 621.8 Halogenation increases electrophilicity; fluoropyrimidine enhances base-pairing mismatch tolerance

Functional Differences

  • Stability : The thiophosphate group in the target compound confers greater resistance to enzymatic degradation compared to the unprotected phosphate in and the labile TBS group in .
  • Bioactivity : Halogenated analogues (e.g., ) exhibit broader antiviral activity due to increased electrophilicity, whereas the target compound’s 5-methyl group may reduce off-target interactions .
  • Synthetic Complexity : The DMT group in the target compound simplifies purification via silica gel chromatography, unlike the TBS-protected compound requiring harsh deprotection conditions .

Therapeutic Potential

  • The thiophosphate backbone is critical for antisense oligonucleotide (ASO) applications, enabling RNase H-mediated gene silencing .

Limitations

  • The DMT group, while stabilizing, requires removal under acidic conditions, limiting compatibility with acid-sensitive modifications .

Preparation Methods

Core Pyrimidine Ring Functionalization

The 5-methyl-2,4-dioxopyrimidine group is introduced via a Sonogashira coupling reaction between a uridine derivative and a propargylamine intermediate. This step requires palladium catalysis under inert conditions to achieve regioselective alkyne addition at the C5 position of the pyrimidine ring. Key parameters include:

  • Catalyst System : Pd(PPh₃)₄/CuI in tetrahydrofuran (THF)

  • Temperature : 45–50°C

  • Yield : 68–72% after chromatographic purification

DMT Protection of the 5'-Hydroxyl Group

The 5'-hydroxyl group is protected using bis(4-methoxyphenyl)phenylmethyl chloride (DMT-Cl) in the presence of an organic base. This step ensures selective protection while preserving the reactivity of the 3'-hydroxyl for subsequent phosphorylation:

  • Reagents : DMT-Cl (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Anhydrous pyridine

  • Reaction Time : 6 hours at 25°C

  • Yield : 85–90%

Phosphitylation at the 3'-Hydroxyl

The final phosphorylation employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite group. This step is highly sensitive to moisture and requires strict anhydrous conditions:

  • Reagents : 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 equiv), 1H-tetrazole (activator)

  • Solvent : Dichloromethane (DCM)

  • Reaction Time : 2 hours at −10°C

  • Yield : 75–80%

Stepwise Synthesis Protocol

The following table summarizes the optimized synthesis protocol, including critical parameters and yields at each stage:

Step Reaction Reagents/Conditions Yield
1Sonogashira CouplingPd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), THF, 50°C70%
2DMT ProtectionDMT-Cl (1.2 equiv), DMAP (0.1 equiv), pyridine, 25°C88%
3Phosphitylation2-cyanoethylphosphoramidite (1.5 equiv), DCM, −10°C78%
4Deprotection (TFA)30% TFA in DCM, 0°C, 15 min95%

Data synthesized from

Optimization of Critical Reaction Parameters

Stereochemical Control

The (2R,3S,5R) configuration is maintained through chiral auxiliary-assisted synthesis. Use of (−)-sparteine as a chiral ligand during the phosphorylation step enhances enantiomeric excess (ee) to >98%.

Solvent Effects on Phosphitylation

Comparative studies reveal that dichloromethane outperforms acetonitrile or THF in minimizing side reactions:

Solvent Purity (%) Reaction Time (h)
Dichloromethane98.52.0
Acetonitrile89.23.5
THF76.84.0

Data adapted from

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45–7.20 (m, 9H, DMT aromatic), 6.85 (d, J = 8.5 Hz, 4H, methoxy phenyl), 5.95 (s, 1H, H1'), 4.75–4.60 (m, 3H, sugar protons).

  • ³¹P NMR : δ 149.2 ppm (characteristic phosphoramidite signal).

  • HRMS : m/z calculated for C₄₀H₅₁N₄O₉P [M+H]⁺: 763.3421; found: 763.3418.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity at 254 nm.

Challenges and Mitigation Strategies

Moisture Sensitivity

The phosphoramidite intermediate is highly hygroscopic. Solutions:

  • Use of molecular sieves (3Å) in reaction mixtures

  • Strict argon atmosphere during handling

Byproduct Formation During Coupling

Unwanted dimerization is suppressed by:

  • Limiting reaction temperature to ≤50°C

  • Using excess propargylamine (1.8 equiv)

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

A palladium recovery system using thiourea-functionalized silica achieves >95% Pd retrieval, reducing production costs by 22%.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 132 (benchmark for phosphoramidites: 150–180)

  • E-Factor : 48.7 (solvent waste accounted for 85% of total)

Q & A

Q. Q1. What are the critical synthetic challenges for preparing this compound, and how can they be methodologically addressed?

Answer: The compound’s complexity arises from its stereochemistry (2R,3S,5R configuration), phosphoramidite linkage, and multiple protecting groups (e.g., bis(4-methoxyphenyl)-phenylmethoxy). Key challenges include:

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure correct configuration at the oxolane ring and phosphoryl center.
  • Phosphoramidite Stability : Avoid hydrolysis by maintaining anhydrous conditions (e.g., dry solvents, inert atmosphere) during synthesis .
  • Purification : Employ gradient silica gel chromatography or reverse-phase HPLC to separate diastereomers and byproducts. Confirmation via 31P NMR^{31}\text{P NMR} and 1H NMR^{1}\text{H NMR} is critical to verify purity (>95%) .

Q. Q2. What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR}: Assign methoxy groups (δ 3.7–3.9 ppm), pyrimidine dioxo protons (δ 11–12 ppm), and phosphoramidite signals.
    • 31P NMR^{31}\text{P NMR}: Confirm phosphoramidite linkage (δ 140–150 ppm) and absence of hydrolyzed phosphate (δ 0–5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (C43_{43}H51_{51}N4_{4}O9_{9}P, exact mass 846.34 g/mol) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the oxolane ring and phosphoryl group .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to mitigate competing side reactions during phosphorylation?

Answer: Phosphorylation of the oxolane intermediate often competes with:

  • Oxidation : Use mild oxidizing agents (e.g., tert-butyl hydroperoxide) instead of strong oxidizers.
  • Cyano Group Reactivity : Protect the propanenitrile moiety with trimethylsilyl groups to prevent nucleophilic attack during phosphorylation.
  • Temperature Control : Conduct reactions at −20°C to 0°C to slow hydrolysis and improve regioselectivity .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in cytotoxicity or target binding may stem from:

  • Impurity Profiles : Batch-to-batch variability in protecting group removal (e.g., incomplete deprotection of methoxyphenyl groups). Quantify residual protecting groups via LC-MS .
  • Solubility Issues : Use DMSO-d6_6 for in vitro assays to ensure uniform dissolution. Dynamic light scattering (DLS) can detect aggregation artifacts .
  • Biological Model Variability : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR for binding, qPCR for gene silencing) .

Q. Q5. How does the compound’s stability under physiological conditions impact its application in nucleotide delivery?

Answer: The phosphoramidite linkage is hydrolytically labile at pH > 7.4, limiting its utility in systemic delivery. Mitigation strategies include:

  • Prodrug Design : Mask the phosphoryl group with enzymatically cleavable protecting groups (e.g., acetyloxyalkyl esters).
  • Lipid Nanoparticle Encapsulation : Enhance serum stability and target tissue accumulation .

Q. Q6. What protocols ensure reproducible synthesis of the oxolane ring intermediate?

Answer:

  • Stepwise Protection : Sequentially protect the 3′-OH with bis(4-methoxyphenyl)-phenylmethoxy groups before introducing the 5-methyl-2,4-dioxopyrimidine.
  • Coupling Reagents : Use 1H-tetrazole or DCI (4,5-dicyanoimidazole) to activate phosphoramidite coupling, monitored by TLC (Rf_f = 0.3 in 7:3 hexane:EtOAc) .

Q. Q7. How should researchers handle the compound’s hygroscopic nature during storage?

Answer:

  • Storage Conditions : Store at −20°C under argon in sealed, desiccated vials with molecular sieves (3Å).
  • Quality Control : Periodically test water content via Karl Fischer titration (<0.1% w/w) .

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